REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])([O-])=O.[OH-].[Na+:15]>[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O-:13])=[O:12].[Na+:15] |f:1.2,4.5|
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Name
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|
Quantity
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18.1 g
|
Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
120 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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1.5 g
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Type
|
catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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NC1=C(C=CC=C1)CC(=O)[O-].[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |